molecular formula C14H15N5 B141264 2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine CAS No. 134485-97-5

2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine

Cat. No. B141264
M. Wt: 253.3 g/mol
InChI Key: GJEJSBBHYCFZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine, commonly known as BIMPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIMPA is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C15H17N5 and a molecular weight of 271.33 g/mol.

Mechanism Of Action

The mechanism of action of BIMPA involves its binding to the active site of metalloproteases, thereby inhibiting their activity. BIMPA has been shown to bind to the zinc ion present in the active site of metalloproteases, which is essential for their enzymatic activity.

Biochemical And Physiological Effects

BIMPA has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that BIMPA can inhibit the activity of various metalloproteases such as matrix metalloproteases (MMPs), ADAMs (a disintegrin and metalloproteases), and ACE (angiotensin-converting enzyme). In vivo studies have shown that BIMPA can reduce the levels of MMPs in various tissues, which can help in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

BIMPA has several advantages as a research tool, including its high potency and selectivity for metalloproteases, its fluorescent properties, and its ability to inhibit the activity of various metalloproteases. However, BIMPA also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on BIMPA. One potential direction is the development of BIMPA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of BIMPA-based inhibitors for specific metalloproteases that are involved in various diseases such as cancer and arthritis. Furthermore, the potential applications of BIMPA in material science and nanotechnology also warrant further investigation.

Synthesis Methods

BIMPA can be synthesized through a multistep process that involves the reaction of 2-methylimidazole and 4-nitrophenylamine, followed by reduction of the nitro group to an amino group. The final product is obtained by the reaction of the intermediate product with 2-methylimidazole.

Scientific Research Applications

BIMPA has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In biochemistry, BIMPA has been shown to act as a potent inhibitor of metalloproteases, which are enzymes involved in various physiological processes such as tissue remodeling, inflammation, and cancer metastasis. BIMPA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

134485-97-5

Product Name

2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine

Molecular Formula

C14H15N5

Molecular Weight

253.3 g/mol

IUPAC Name

2,4-bis(2-methylimidazol-1-yl)aniline

InChI

InChI=1S/C14H15N5/c1-10-16-5-7-18(10)12-3-4-13(15)14(9-12)19-8-6-17-11(19)2/h3-9H,15H2,1-2H3

InChI Key

GJEJSBBHYCFZBN-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C

synonyms

2,4-BIS-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE

Origin of Product

United States

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